molecular formula C7H4BrNZn B8618212 ZINC;benzonitrile;bromide

ZINC;benzonitrile;bromide

Cat. No.: B8618212
M. Wt: 247.4 g/mol
InChI Key: HEOMKTNNZDZMJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structure "ZINC;benzonitrile;bromide" (IUPAC: bromo(4-cyanophenyl)zinc) is an organozinc compound with the molecular formula C₇H₄BrNZn and CAS number 131379-14-1 . It consists of a zinc atom bonded to a bromine ligand and a 4-cyanophenyl group (benzonitrile derivative). Its structure enables versatile reactivity in cross-coupling reactions, particularly in palladium-catalyzed syntheses .

Synthesis The compound is synthesized via transmetallation, where 4-bromobenzonitrile reacts with activated zinc (e.g., Rieke zinc) or through halogen-zinc exchange using butyllithium and zinc bromide (ZnBr₂) . This method parallels the preparation of other organozinc reagents, emphasizing its role in forming carbon-zinc bonds for subsequent functionalization.

Properties

Molecular Formula

C7H4BrNZn

Molecular Weight

247.4 g/mol

IUPAC Name

zinc;benzonitrile;bromide

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

HEOMKTNNZDZMJZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C#N.[Zn+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Zinc Bromide (ZnBr₂)

Properties :

  • Formula : ZnBr₂; highly hygroscopic, colorless crystals .
  • Solubility : 675 g/100 mL in water; soluble in alcohols and ethers .
  • Reactivity : Acts as a Lewis acid catalyst in cycloadditions (e.g., 1,3-dipolar cycloaddition of benzonitrile with azides) .

Comparison :

Property ZINC;benzonitrile;bromide ZnBr₂
Structure Organometallic Inorganic salt
Role in Reactions Nucleophilic reagent Lewis acid catalyst
Thermal Stability Air-sensitive Stable up to 394°C

ZnBr₂ lacks the organic moiety required for cross-coupling but excels in acid-catalyzed transformations. In contrast, "this compound" participates in carbon-carbon bond formation .

Zinc Chloride (ZnCl₂)

Properties :

  • Formula : ZnCl₂; similar Lewis acidity to ZnBr₂ but lower solubility in organic solvents .
  • Applications : Dehydration agent, catalyst in Friedel-Crafts alkylation.

Comparison :

Property This compound ZnCl₂
Solubility in THF High (0.5 M solutions) Moderate
Catalytic Use Limited Broad (e.g., esterification)

While ZnCl₂ is cheaper and widely used, "this compound" offers targeted reactivity for aryl functionalization .

Other Organozinc Reagents (e.g., (2-Naphthylmethyl)zinc Bromide)

Properties :

  • Structure : Zinc bonded to aromatic/alkyl groups (e.g., naphthylmethyl).
  • Reactivity : Used in Suzuki-Miyaura couplings to synthesize polyaromatics .

Comparison :

Property This compound (2-Naphthylmethyl)zinc Bromide
Substrate Scope Nitrile-containing arenes Naphthalene derivatives
Reaction Yield 85–91% in propionate synthesis 58–80% in stilbene synthesis

The benzonitrile group enhances electronic effects, directing regioselectivity in couplings, whereas naphthyl-based reagents favor extended conjugation .

Benzonitrile Derivatives (e.g., 4-Bromobenzonitrile)

Properties :

  • Role: Precursor to organozinc compounds; inert in cross-couplings without metalation.
  • Reactivity: Undergoes cyano-group transformations (e.g., hydroboration) .

Comparison :

Property This compound 4-Bromobenzonitrile
Function Electrophilic reagent Starting material
Catalytic Activity Active in Pd-catalysis Requires metal activation

The organozinc compound directly participates in bond-forming steps, whereas 4-bromobenzonitrile requires prior conversion .

Research Findings and Data Tables

Table 1: Physical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in THF
This compound 247.4 N/A 0.5 M
ZnBr₂ 225.2 394 High
(2-Naphthylmethyl)zinc bromide 297.5 N/A 0.5 M

Table 2: Catalytic Efficiency in Reactions

Reaction Type Compound Used Conversion/Yield Reference
Hydroboration of benzonitrile ZnH₂ (catalyst) 100% in 8 min
Negishi Coupling This compound 91%
Cycloaddition ZnBr₂ 70–85%

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